molecular formula C12H8ClNO4S B1605435 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene CAS No. 4779-36-6

1-Chloro-2-nitro-4-(phenylsulfonyl)benzene

Cat. No. B1605435
M. Wt: 297.71 g/mol
InChI Key: RUZCDLMYLTUSGB-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

The title compound was prepared according to the procedure described in Step A of Example 5 from 1-chloro-2-nitro-4-(phenylsulfonyl)benzene (J. Chem. Soc. Perkin Trans. 1, 1988, 991-998) and cyclopropylmethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:17]([O-:19])=[O:18].[CH:20]1([CH2:23][NH2:24])[CH2:22][CH2:21]1>>[CH:20]1([CH2:23][NH:24][C:2]2[CH:7]=[CH:6][C:5]([S:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)(=[O:10])=[O:9])=[CH:4][C:3]=2[N+:17]([O-:19])=[O:18])[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CNC1=C(C=C(C=C1)S(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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